molecular formula C10H9F3O2 B13557442 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol

Cat. No.: B13557442
M. Wt: 218.17 g/mol
InChI Key: GSVAIRYIDIBLIM-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is an organic compound with the molecular formula C10H9F3O2 It features a cyclopropane ring substituted with a trifluoromethoxyphenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzyl chloride with cyclopropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[4-(Trifluoromethoxy)phenyl]cyclopropanone or 1-[4-(Trifluoromethoxy)phenyl]cyclopropanoic acid.

    Reduction: Formation of 1-[4-(Trifluoromethoxy)phenyl]cyclopropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    1-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride: Similar structure but with an amine group instead of a hydroxyl group.

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]cyclopropan-1-ol

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2

InChI Key

GSVAIRYIDIBLIM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)(F)F)O

Origin of Product

United States

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